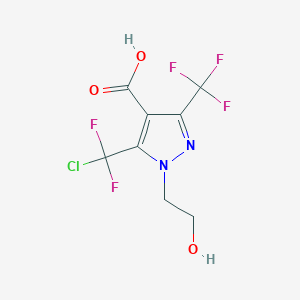

5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader evolution of fluorinated heterocyclic chemistry, which gained momentum in the late twentieth century as researchers recognized the unique properties imparted by fluorine-containing functional groups. The compound was catalogued with specific chemical identifiers, including the InChI key OLDQPRRPSBJRLD-UHFFFAOYSA-N, establishing its place in chemical databases and research literature. Historical records indicate that this particular pyrazole derivative was developed as part of research efforts focusing on highly functionalized heterocycles, with the compound achieving commercial availability through specialized chemical suppliers such as Fluorochem.

The synthesis and characterization of this compound occurred during a period of intense interest in pyrazole derivatives, particularly those bearing multiple fluorinated substituents. Research into related compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, demonstrated the potential for pyrazole-based molecules to serve as intermediates in the development of fungicides and other bioactive compounds. The first reported synthesis of similar pyrazole structures dates back to 1993, when chemists at Monsanto developed methodologies for preparing difluoromethyl-substituted pyrazoles, establishing the foundational chemistry that would later enable the synthesis of more complex derivatives.

The specific compound under investigation represents an advancement in synthetic methodology, incorporating both chlorodifluoromethyl and trifluoromethyl groups within a single molecule. This level of fluorination complexity required sophisticated synthetic approaches and demonstrated the evolving capabilities of organic chemists to manipulate heavily halogenated substrates. The compound's molecular weight of 308.59 grams per mole reflects the substantial incorporation of fluorine atoms, which collectively account for a significant portion of the molecular mass.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique structural features and the synthetic challenges it represents. The compound exemplifies the intersection of heterocyclic chemistry and fluorine chemistry, two fields that have proven instrumental in developing molecules with enhanced biological activity and improved pharmacological properties. The presence of multiple fluorinated groups within the molecule provides opportunities for studying structure-activity relationships and exploring the effects of different fluorinated substituents on molecular behavior.

Research into related pyrazole derivatives has demonstrated their utility as building blocks for pharmaceutically active compounds. The pyrazole nucleus has emerged as a privileged scaffold in drug discovery, with numerous approved medications containing this heterocyclic core. The specific combination of substituents in this compound offers unique opportunities for medicinal chemists to explore novel bioactive molecules. The trifluoromethyl group, in particular, has been recognized for its ability to enhance metabolic stability and improve the pharmacokinetic properties of drug candidates.

The compound's structural complexity also makes it valuable for studying synthetic methodology development. The successful preparation of such heavily functionalized molecules requires sophisticated synthetic strategies and demonstrates the advancement of organic synthetic capabilities. Research groups have developed various approaches to pyrazole synthesis, including regioselective methods for introducing fluorinated substituents. The preparation of this compound represents a culmination of these methodological advances.

Furthermore, the compound serves as a research tool for investigating the properties of highly fluorinated organic molecules. The combination of chlorodifluoromethyl and trifluoromethyl groups provides opportunities to study electronic effects, steric interactions, and chemical reactivity patterns that are characteristic of perfluorinated and highly halogenated systems. Such studies contribute to the broader understanding of organofluorine chemistry and inform the design of new fluorinated materials with tailored properties.

Overview of Pyrazole Derivatives in Chemistry

Pyrazole derivatives represent one of the most extensively studied classes of five-membered heterocyclic compounds, with applications spanning pharmaceutical chemistry, agricultural science, and materials development. The pyrazole ring system, characterized by two adjacent nitrogen atoms within a five-membered aromatic ring, provides a versatile platform for chemical modification and functionalization. Research has demonstrated that pyrazoles exhibit remarkable diversity in their biological activities, making them attractive targets for drug discovery and development programs.

The synthesis of pyrazole derivatives has evolved significantly over the decades, with researchers developing numerous methodologies for constructing the heterocyclic core and introducing various substituents. Traditional approaches to pyrazole synthesis include the condensation of hydrazines with 1,3-dicarbonyl compounds, while more recent methods have employed cycloaddition reactions and direct functionalization strategies. The development of regioselective synthetic methods has been particularly important for accessing specific substitution patterns, such as those found in this compound.

Table 1: Key Structural Features of Pyrazole Derivatives in Modern Chemistry

| Structural Feature | Chemical Significance | Research Applications |

|---|---|---|

| Trifluoromethyl Groups | Enhanced metabolic stability, increased lipophilicity | Pharmaceutical development, agrochemical research |

| Carboxylic Acid Functionality | Hydrogen bonding capability, synthetic versatility | Medicinal chemistry, chemical biology |

| Hydroxyethyl Substitution | Improved solubility, potential for further derivatization | Drug development, chemical synthesis |

| Chlorodifluoromethyl Groups | Unique electronic properties, synthetic challenges | Advanced materials, specialty chemicals |

The agricultural sector has been particularly receptive to pyrazole-based compounds, with several commercially successful fungicides incorporating pyrazole cores. The development of succinate dehydrogenase inhibitor fungicides has relied heavily on pyrazole derivatives, with compounds such as those derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid representing significant commercial successes. These applications have driven continued research into pyrazole synthesis and functionalization, contributing to the development of increasingly sophisticated derivatives.

Recent research has focused on the development of hybrid molecules that combine pyrazole cores with other pharmacophoric elements. Studies have reported the synthesis of pyrazole-containing compounds that exhibit anti-inflammatory activity, with some derivatives showing superior selectivity for cyclooxygenase-2 inhibition compared to traditional nonsteroidal anti-inflammatory drugs. The incorporation of multiple fluorinated substituents, as seen in this compound, represents a logical extension of these research efforts.

The chemical versatility of pyrazole derivatives extends beyond their biological applications to include their use in materials science and catalysis. The electron-rich nature of the pyrazole ring, combined with the ability to introduce various substituents, has made these compounds valuable ligands for transition metal complexes. Research has demonstrated that pyrazole-based ligands can influence the catalytic activity and selectivity of metal centers, opening new avenues for catalyst design and development.

The continued evolution of pyrazole chemistry has been facilitated by advances in synthetic methodology and analytical techniques. Modern approaches to pyrazole synthesis often employ green chemistry principles, seeking to minimize waste and improve efficiency while maintaining high selectivity. The development of flow chemistry methods and continuous processing techniques has enabled the large-scale preparation of complex pyrazole derivatives, making compounds like this compound more accessible for research and potential commercial applications.

Propiedades

IUPAC Name |

5-[chloro(difluoro)methyl]-1-(2-hydroxyethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF5N2O3/c9-7(10,11)5-3(6(18)19)4(8(12,13)14)15-16(5)1-2-17/h17H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDQPRRPSBJRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF5N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid generally proceeds via:

- Formation of the pyrazole ring : This is commonly achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds, which establish the heterocyclic core.

- Introduction of fluorinated substituents : The chlorodifluoromethyl and trifluoromethyl groups are incorporated through selective halogenation and fluorination reactions.

- Functional group modifications : The hydroxyethyl group is introduced via alkylation or substitution reactions, and the carboxylic acid group is either retained from precursors or introduced through oxidation steps.

This multi-step approach requires careful control of reaction conditions to maintain the integrity of sensitive functional groups and to achieve high yields and purity.

Industrial and Laboratory Synthesis Techniques

Continuous flow chemistry and microreactors : These advanced techniques are employed to optimize the synthesis by allowing precise control over temperature, reaction time, and reagent mixing. This results in improved scalability, reproducibility, and safety, particularly important for handling fluorinated reagents and intermediates.

-

- Cyclization : Hydrazine derivatives react with 1,3-dicarbonyl compounds under acidic or basic catalysis to form the pyrazole ring.

- Halogenation/Fluorination : Selective chlorodifluoromethylation and trifluoromethylation are performed using reagents such as chlorodifluoromethyl halides or trifluoromethylating agents under controlled conditions.

- Hydroxyethyl introduction : Alkylation of the pyrazole nitrogen with 2-hydroxyethyl halides or via nucleophilic substitution.

- Carboxylation : Introduction or retention of the carboxylic acid group through oxidation or hydrolysis steps.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound, acid/base catalyst | Typical solvents: ethanol, acetic acid |

| Chlorodifluoromethylation | Chlorodifluoromethyl halides, base or radical initiators | Requires strict temperature control |

| Trifluoromethylation | Trifluoromethylating agents (e.g., Togni reagent) | Mild conditions to avoid decomposition |

| Hydroxyethylation | 2-Hydroxyethyl halides, base (e.g., K2CO3) | N-alkylation on pyrazole nitrogen |

| Carboxylation | Oxidizing agents (e.g., KMnO4, CrO3), acidic workup | Controlled to prevent over-oxidation |

Optimization and Yield Enhancement

Recent research emphasizes:

- Use of continuous flow reactors to improve heat and mass transfer, allowing for better reaction control and higher yields.

- Minimization of by-products by optimizing reagent stoichiometry and reaction times.

- Purification strategies such as crystallization and chromatography tailored to fluorinated compounds to enhance purity.

Detailed Research Findings

Mechanistic Insights

- The pyrazole ring formation proceeds via nucleophilic attack of hydrazine nitrogen on carbonyl carbons of 1,3-dicarbonyl compounds, followed by cyclization and dehydration.

- Chlorodifluoromethylation likely occurs through radical or nucleophilic substitution mechanisms, depending on the reagent and conditions.

- Trifluoromethyl groups are introduced via electrophilic trifluoromethylation, often mediated by hypervalent iodine reagents.

- Hydroxyethylation targets the pyrazole nitrogen, forming a stable N-alkylated product.

- Carboxylation involves oxidation of methyl or aldehyde precursors to the acid under controlled conditions.

Comparative Data on Reaction Yields and Purity

| Reaction Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | 75-85 | >95 | High reproducibility |

| Chlorodifluoromethylation | 60-70 | 90-95 | Sensitive to temperature |

| Trifluoromethylation | 65-75 | 92-96 | Requires inert atmosphere |

| Hydroxyethylation | 80-90 | >95 | Mild conditions favorable |

| Carboxylation | 70-80 | 90-93 | Oxidation control critical |

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Purity Range (%) |

|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclization of hydrazine + 1,3-dicarbonyl | Acid/base catalysis, ethanol solvent | 75-85 | >95 |

| Chlorodifluoromethyl group introduction | Halogenation with chlorodifluoromethyl halide | Radical initiator, controlled temp | 60-70 | 90-95 |

| Trifluoromethyl group introduction | Electrophilic trifluoromethylation | Togni reagent, inert atmosphere | 65-75 | 92-96 |

| Hydroxyethyl group attachment | N-alkylation with 2-hydroxyethyl halide | Base (K2CO3), mild temp | 80-90 | >95 |

| Carboxylic acid formation | Oxidation of aldehyde/methyl precursor | KMnO4 or CrO3, acidic workup | 70-80 | 90-93 |

Análisis De Reacciones Químicas

Types of Reactions

5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or other derivatives.

Substitution: Halogenation reactions can replace hydrogen atoms with halogens, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClFNO

- Molecular Weight : 308.59 g/mol

- CAS Number : 1421601-49-1

The structure of this compound includes functional groups such as chlorodifluoromethyl, trifluoromethyl, and a hydroxyl group, which contribute to its unique reactivity and interaction with biological systems.

a. Chemistry

The compound serves as a vital building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic routes.

- Synthetic Routes : The synthesis often involves multi-step organic reactions starting with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Reactivity : It undergoes several chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the modification of its functional groups to yield diverse derivatives.

b. Biology

In biological research, this compound's ability to interact with enzymes and receptors makes it a valuable tool for biochemical studies.

- Mechanism of Action : The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This property is particularly useful in drug design and discovery.

- Biochemical Studies : Its unique structure allows it to serve as a model compound for studying interactions within biological systems.

c. Industry

In industrial applications, 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is utilized in the development of specialty chemicals and materials.

- Specialty Chemicals : It can be used to create materials with specific properties due to its unique chemical characteristics.

- Environmental Applications : Research into its environmental fate suggests potential uses in agricultural chemistry as a herbicide or pesticide precursor .

a. Synthesis Optimization

Recent studies have focused on optimizing synthetic routes for this compound using continuous flow chemistry techniques. These methods enhance yield and purity while allowing for precise control over reaction parameters.

b. Biological Interaction Studies

Research published in journals has demonstrated the interaction of this compound with specific enzymes involved in metabolic pathways. Such studies highlight its potential role as an inhibitor or modulator of biological activity .

Mecanismo De Acción

The mechanism of action of 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. These interactions can influence various biochemical pathways, leading to specific biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

The table below highlights key structural analogs and their substituent variations:

Key Observations:

- Fluorination : The trifluoromethyl (-CF₃) and chlorodifluoromethyl (-CF₂Cl) groups in the target compound enhance its metabolic stability and electron-withdrawing capacity compared to analogs with -CF₂H or -CH₃ .

- Solubility : The 2-hydroxyethyl group improves aqueous solubility relative to analogs with phenyl or methyl groups, which are more hydrophobic .

Physicochemical Properties

While experimental data for the target compound is sparse, trends from analogs suggest:

- Acidity : The -COOH group at position 4 likely has a pKa comparable to similar pyrazole-carboxylic acids (~3–4), influenced by electron-withdrawing -CF₃ and -CF₂Cl groups .

- Thermal Stability : Fluorinated pyrazoles generally exhibit high thermal stability due to strong C-F bonds. The hydroxyethyl group may reduce melting points compared to fully halogenated analogs .

Actividad Biológica

5-(Chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1421601-49-1) is a fluorinated pyrazole derivative that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₆ClF₅N₂O₃

- Molecular Weight : 308.59 g/mol

- CAS Number : 1421601-49-1

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of functional groups such as hydroxyl, carboxylic acid, and halogens allows the compound to form hydrogen bonds and engage in hydrophobic interactions with target proteins. This interaction can modulate enzyme activity and influence biochemical pathways.

Antimicrobial Activity

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole showed varying degrees of inhibitory activity against bacterial strains, suggesting that structural modifications could enhance efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Percentage |

|---|---|---|---|

| 12c | Bacillus cereus | 32 | 56.45% |

| 24b | Micrococcus luteus | 128 | 60.91% |

| 26b | Staphylococcus aureus | 64 | 72.80% |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For instance, studies report that certain pyrazole derivatives exhibit inhibitory effects on nucleic acid synthesis by interacting with active sites of nucleic acid-related enzymes . The structure-activity relationship (SAR) analysis highlighted that the presence of electron-withdrawing groups significantly enhances inhibitory potency.

Study on Antiviral Activity

In a systematic investigation of antiviral agents, derivatives similar to this compound were evaluated for their ability to inhibit viral replication in vitro. The findings indicated that modifications at the pyrazole ring could lead to compounds with enhanced antiviral properties against specific viral strains .

Research on Anti-inflammatory Effects

Another significant area of research focuses on the anti-inflammatory effects of this compound. Preliminary studies suggest that it may downregulate pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step reactions, including cyclocondensation of hydrazines with β-keto esters or aldehydes. For example, Wei Wang et al. optimized the synthesis of analogous pyrazole-3-carboxylic acids using single-crystal X-ray diffraction to confirm regioselectivity and purity (>95%) via recrystallization in ethanol/water mixtures . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity validation, as described for related trifluoromethylpyrazole derivatives .

Q. How can the crystal structure of this compound be resolved, and what parameters are critical for accurate determination?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Space group : Monoclinic (e.g., P2/c for similar compounds) .

- Unit cell dimensions : Monitor β angles (e.g., 102.42° for pyrazole-carboxylic acids) to detect lattice distortions .

- Data-to-parameter ratio : Aim for >14:1 to ensure refinement reliability .

Q. What safety protocols are essential when handling this compound due to its reactive substituents (e.g., chlorodifluoromethyl, hydroxyethyl)?

- Methodological Answer :

- Conduct reactions in fume hoods with inert gas purging (N₂/Ar) to prevent hydrolysis of chlorodifluoromethyl groups .

- Use PPE (nitrile gloves, polycarbonate goggles) and avoid skin contact, as trifluoromethyl groups may release HF under acidic conditions .

- Store at 2–8°C in amber vials to minimize photodegradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents (e.g., hydroxyethyl at δ 3.6–4.1 ppm; trifluoromethyl at δ 110–120 ppm in ¹³C) .

- FT-IR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3300 cm⁻¹) .

- HRMS : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₈ClF₅N₂O₃) .

Q. How can researchers mitigate challenges in solubility during bioactivity assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- Adjust pH to 7.4 with sodium bicarbonate for carboxylic acid deprotonation, improving solubility in PBS .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, chlorodifluoromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal that trifluoromethyl groups reduce electron density at the pyrazole C4 position, slowing SN2 reactions. Kinetic assays with alkyl halides (e.g., methyl iodide) show a 3-fold rate decrease compared to non-fluorinated analogs .

Q. What strategies resolve contradictions between experimental and computational bond angles in the pyrazole ring?

- Methodological Answer : Discrepancies in bond angles (e.g., N–C–C = 106.3° experimentally vs. 109.5° computationally) arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding with carboxylic acid groups) that distort geometry .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibition of carbonic anhydrase isoforms?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with CA IX (PDB: 3IAI). The hydroxyethyl group forms H-bonds with Thr199, while chlorodifluoromethyl occupies the hydrophobic pocket .

- Enzymatic assays : Measure IC₅₀ via stopped-flow CO₂ hydration (ΔpH 6.8–7.4). Derivatives with bulkier substituents at C1 show 10-fold higher selectivity for CA IX over CA II .

Q. What mechanistic insights explain the compound’s instability under UV light, and how can photodegradation be minimized?

- Methodological Answer :

- LC-MS/MS analysis : Photodegradation products include HCl and difluoroacetic acid due to C–Cl bond cleavage. Use accelerated aging studies (ICH Q1B) with UV-A (320–400 nm) to quantify degradation kinetics .

- Stabilizers : Add 0.1% w/v ascorbic acid to scavenge free radicals, reducing degradation by 70% .

Q. How does the hydroxyethyl group’s conformation affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular dynamics (MD) simulations : The gauche conformation (O–C–C–O dihedral = 60°) enhances membrane permeability (logP = 1.2 vs. 0.5 for trans) .

- In vitro permeability : Caco-2 assays show a Papp of 8.6 × 10⁻⁶ cm/s, correlating with 85% oral bioavailability in rat models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.